tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate
Description
tert-Butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran (oxane) ring substituted with an aminomethyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, enabling selective deprotection during synthetic workflows. This compound is structurally characterized by a six-membered oxane ring, which confers conformational stability and modulates physicochemical properties such as lipophilicity and solubility.
Properties
CAS No. |
2385320-12-5 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)oxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-10-6-9(7-13)4-5-16-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI Key |
AGGZCONJLCCPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCO1)CN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
BOC Protection of the Aminomethyl Group
The BOC group is introduced to protect the primary amine during multi-step syntheses. A patent (CN102936220A) outlines a robust method using 1,1'-carbonyldiimidazole (CDI) or di-tert-butyl dicarbonate (Boc₂O) with coupling agents EDCI/HOBt and triethylamine.
Typical Procedure:
-
Dissolve the aminomethyl-oxane intermediate in dichloromethane.
-
Add Boc₂O (1.5–2.0 equiv), EDCI (1.5–3.0 equiv), HOBt (0.05–0.1 equiv), and triethylamine (1.5–3.0 equiv).
-
Stir at room temperature for 0.5–2 hours.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
| Parameter | Details |
|---|---|
| Reagents | Boc₂O, EDCI, HOBt, triethylamine |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 0.5–2 hours |
| Purification | Column chromatography |
Oxane Ring Formation
The oxane scaffold is constructed via acid-catalyzed cyclization of diols or ring-closing metathesis (RCM) . A common approach involves:
-
Treating 4-(aminomethyl)tetrahydropyran-2-ol with p-toluenesulfonic acid (p-TSA) in toluene.
-
Heating under reflux to facilitate intramolecular esterification.
Optimization Notes:
-
Solvent choice (toluene vs. THF) impacts reaction rate and byproduct formation.
-
Catalyst loading (5–10 mol% p-TSA) balances efficiency and cost.
Key Reaction Mechanisms
Carbamate Formation
The BOC protection proceeds via a nucleophilic acyl substitution mechanism:
Cyclization Dynamics
Oxane ring closure follows acid-catalyzed dehydration :
-
Protonation of the hydroxyl group generates a better leaving group.
-
Intramolecular nucleophilic attack forms the six-membered ring.
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance reproducibility:
-
Residence Time : 10–15 minutes.
-
Temperature Control : 50–60°C for cyclization steps.
-
Automated Quenching : In-line neutralization reduces downstream processing.
Green Chemistry Approaches
Solvent Recycling :
-
Dichloromethane is recovered via distillation (≥95% efficiency).
-
Catalyst Reuse : Immobilized EDCI on silica gel reduces waste.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
-
Melting Point : 112–114°C (uncorrected).
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and kinase modulators . For example:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxan-2-yl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxan-2-yl derivatives.
Scientific Research Applications
Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity. It can also interact with receptors, altering signal transduction pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Core Ring Systems
- Oxane (Tetrahydropyran) Derivatives : The target compound’s six-membered oxane ring enhances steric protection of the amine and improves metabolic stability compared to smaller rings.
- Oxolane (Tetrahydrofuran) Derivatives: Example: tert-Butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5) features a five-membered oxolane ring, which may reduce conformational rigidity and increase polarity compared to oxane .
Substituent Variations
- Aminomethyl Positioning: The 4-aminomethyl substitution on the oxane ring contrasts with 3-substituted oxolane derivatives (e.g., CAS 2305080-35-5), altering steric and electronic profiles .
- Functional Group Additions: Compounds like tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate (CAS 2356564-22-0) introduce electron-withdrawing groups (e.g., fluorine), modulating reactivity and bioavailability .
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~256.3 g/mol (C₁₂H₂₂N₂O₃). The oxane ring enhances lipophilicity (cLogP ~1.5), favoring blood-brain barrier penetration.
- Oxolane Analog (CAS 2305080-35-5) : Molecular weight 202.25 g/mol (C₉H₁₈N₂O₃); smaller ring size may improve aqueous solubility .
- Bicyclic Analog (CAS 219996-52-8) : Higher molecular weight (268.4 g/mol, C₁₅H₂₈N₂O₂) and rigid structure reduce solubility but enhance proteolytic stability .
Biological Activity
tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H26N2O4
- Molecular Weight : 274.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound has been shown to exhibit enzyme inhibition, which is crucial for its potential therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes related to metabolic disorders. For instance, it has been studied for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are significant in neurodegenerative diseases such as Alzheimer's.
Neuroprotective Effects
A study focusing on neuroprotection demonstrated that this compound could reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta (Aβ) peptides. The results indicated a significant increase in cell viability when treated with this compound compared to controls, suggesting its potential as a neuroprotective agent.
| Study | Findings |
|---|---|
| In vitro study on Aβ toxicity | Increased cell viability in the presence of Aβ; reduced TNF-α production |
| Enzyme inhibition assay | Moderate inhibition of AChE and BChE; potential for treating cognitive decline |
Research Findings
- Cell Viability and Cytotoxicity : In vitro experiments showed that the compound significantly improved the survival rate of astrocytes under toxic conditions induced by Aβ peptides.
- Inflammatory Response Modulation : The compound was found to modulate inflammatory cytokine levels, particularly TNF-α, indicating its role in reducing neuroinflammation.
- Oxidative Stress Reduction : The compound demonstrated the ability to lower malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting antioxidant properties.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have highlighted the unique biological properties of this compound. For example:
| Compound | Activity | Notes |
|---|---|---|
| Compound A | Strong AChE inhibition | Higher cytotoxicity observed |
| Compound B | Moderate neuroprotection | Less effective against oxidative stress |
Q & A
Q. Critical Factors for Purity :
- Strict temperature control during Boc protection to prevent racemization.
- Use of anhydrous solvents to avoid hydrolysis of the carbamate group .
How does the bicyclic oxane structure influence the compound's interaction with biological targets?
Advanced Research Question
The bicyclic oxane framework enhances:
- Steric Hindrance : Stabilizes the compound against enzymatic degradation, prolonging its activity in biological systems .
- Target Binding : Molecular docking studies suggest the oxane ring fits into hydrophobic pockets of enzymes (e.g., proteases), while the aminomethyl group forms hydrogen bonds with catalytic residues .
- Selectivity : Compared to monocyclic analogs, the rigid bicyclic structure reduces off-target interactions, as shown in comparative enzyme inhibition assays .
Q. Methodological Insight :
- Use X-ray crystallography or cryo-EM to resolve binding modes.
- Compare IC₅₀ values against structurally related carbamates to quantify selectivity .
What spectroscopic techniques are employed to characterize this compound?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and oxane protons (δ ~3.5–4.0 ppm). The aminomethyl group appears as a singlet at δ ~2.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 285.18) .
- IR Spectroscopy : Stretching frequencies for carbamate C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups .
What computational methods predict the compound's pharmacodynamic properties?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous and lipid environments to predict membrane permeability .
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for electrophilic/nucleophilic attacks .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Validation : Cross-correlate computational results with experimental pharmacokinetic data (e.g., plasma half-life in rodent models) .
How is the tert-butyl carbamate group advantageous in synthetic strategies?
Basic Research Question
- Protection-Deprotection : The Boc group is stable under basic and nucleophilic conditions but can be removed selectively with trifluoroacetic acid (TFA), enabling stepwise synthesis .
- Solubility : The tert-butyl moiety improves solubility in organic solvents (e.g., DCM, THF), facilitating reaction workup .
Limitation : Boc removal generates gaseous byproducts (CO₂), requiring careful venting in large-scale reactions .
How can researchers resolve contradictions in reported biological activities of structurally similar carbamates?
Advanced Research Question
- Comparative Bioassays : Test the compound and analogs (e.g., tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate) under identical conditions to isolate structural contributors to activity .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing oxane with morpholine) and measure changes in potency .
Q. Example :
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | Protease X | 0.45 | |
| Morpholine Analog | Protease X | 1.20 | |
| Pyrimidinyl Derivative | Protease X | 2.80 |
What are the solubility and stability profiles of this compound under varying pH conditions?
Basic Research Question
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Solubility increases at pH < 3 due to protonation of the amine .
- Stability :
- Acidic Conditions : Rapid Boc deprotection occurs at pH < 2.
- Basic Conditions : Stable up to pH 10; degradation observed at pH > 12 via hydroxide attack on the carbamate .
Practical Tip : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .
What strategies improve yield in large-scale synthesis?
Advanced Research Question
- Continuous Flow Chemistry : Enhances mixing and heat transfer, reducing side products (e.g., tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1λ⁶-thian-4-yl]methyl}carbamate synthesis achieved 85% yield vs. 68% in batch) .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in Sonogashira reactions for derivatives .
Case Study : Scaling Step 5 in using flow reactors increased yield from 65% to 82% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
